molecular formula C60 B074262 Buckminsterfullerene CAS No. 99685-96-8

Buckminsterfullerene

Cat. No.: B074262
CAS No.: 99685-96-8
M. Wt: 720.6 g/mol
InChI Key: XMWRBQBLMFGWIX-UHFFFAOYSA-N
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Description

Buckminsterfullerene, also known as C60, is a type of fullerene with the formula C60. It has a cage-like fused-ring structure made of twenty hexagons and twelve pentagons, resembling a soccer ball. Each of its sixty carbon atoms is bonded to three neighboring carbon atoms. This compound was discovered in 1985 by scientists Harold Kroto, Richard Smalley, and Robert Curl, who were awarded the Nobel Prize in Chemistry in 1996 for their discovery .

Mechanism of Action

Target of Action

Buckminsterfullerene, also known as C60, is a unique molecule that interacts with various targets due to its unique structure and physicochemical properties . It is characterized as a “free radical sponge” with an antioxidant efficacy several hundred-fold higher than conventional antioxidants . It has been extensively explored in biomedical research, including orthopedic research for the treatment of cartilage degeneration, bone destruction, intervertebral disc degeneration, and more .

Mode of Action

C60 interacts with its targets primarily through its strong electron-attracting ability . This ability allows it to act as a powerful antioxidant, neutralizing harmful free radicals in the body . Moreover, the C60 core can be coupled with functional groups presenting new biological and pharmacological activities .

Biochemical Pathways

The exact biochemical pathways affected by C60 are still under investigation. Its antioxidant properties suggest that it may play a role in pathways involving oxidative stress and inflammation . Furthermore, C60 has been shown to have a direct impact on tumor vasculature in hepatoma models .

Pharmacokinetics

It is known that c60 is soluble in organic solvents, which may influence its bioavailability .

Result of Action

The primary result of C60’s action is its potent antioxidant effect, which can neutralize harmful free radicals in the body . This can potentially protect cells from oxidative damage, which is implicated in various diseases, including cancer .

Action Environment

The action, efficacy, and stability of C60 can be influenced by various environmental factors. For instance, its solubility in organic solvents can affect its bioavailability and thus its efficacy . Moreover, the presence of functional groups can modify its properties and influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buckminsterfullerene is typically synthesized using methods such as laser ablation, electric arc discharge, and combustion. The most common method involves creating an electric arc between two graphite electrodes in an inert atmosphere, which vaporizes the carbon into a plasma that then cools into soot containing fullerenes .

Industrial Production Methods: Industrial production of this compound involves the electric arc method, where a large electric current is passed between graphite electrodes in an inert atmosphere, producing fullerene-rich soot. The soot is then dissolved in a hydrocarbon solvent and separated by chromatography to isolate the fullerenes .

Chemical Reactions Analysis

Types of Reactions: Buckminsterfullerene undergoes various chemical reactions, including hydrogenation, bromination, hydroxylation, and reactions with free radicals. It can also be reduced electrochemically to form fulleride ions .

Common Reagents and Conditions:

Major Products:

    Hydrogenation: Produces polyhydrofullerenes.

    Bromination: Produces brominated fullerenes.

    Hydroxylation: Produces hydroxylated fullerenes.

    Free Radical Reactions: Produces radical adducts

Scientific Research Applications

Buckminsterfullerene has a wide range of applications in various fields:

Comparison with Similar Compounds

Uniqueness: Buckminsterfullerene is unique due to its spherical shape, high symmetry, and ability to form stable radical species. It is the most common and well-studied fullerene, often found in soot and used as a model for studying other fullerenes .

Properties

IUPAC Name

(C60-Ih)[5,6]fullerene
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InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59
Source PubChem
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InChI Key

XMWRBQBLMFGWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23
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Molecular Formula

C60
Record name Buckminsterfullerene
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Related CAS

157697-67-1, 147045-79-2, 157697-66-0
Record name [5,6]Fullerene-C60-Ih, trimer
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Record name [5,6]Fullerene-C60-Ih, homopolymer
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Record name [5,6]Fullerene-C60-Ih, dimer
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DSSTOX Substance ID

DTXSID4031772
Record name Buckminsterfullerene
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Molecular Weight

720.6 g/mol
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Physical Description

Black odorless powder; [Alfa Aesar MSDS]
Record name Buckminsterfullerene
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CAS No.

99685-96-8
Record name Fullerene-C60
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Record name Buckminsterfullerene
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Record name Fullerene C60
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Record name BUCKMINSTERFULLERENE
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